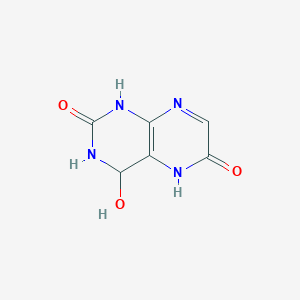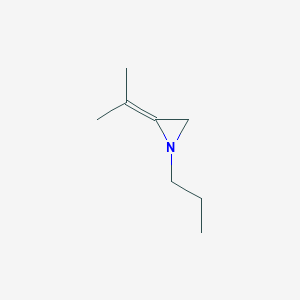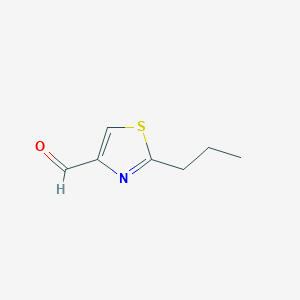
2-Propyl-4-thiazolecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-4-thiazolecarboxaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a propyl group attached to the second carbon and an aldehyde group attached to the fourth carbon of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-thiazolecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propylthiazole with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the fourth position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Propyl-4-thiazolecarboxylic acid.
Reduction: 2-Propyl-4-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced
Scientific Research Applications
2-Propyl-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Propyl-4-thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction. The thiazole ring’s presence also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
2-Thiazolecarboxaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness: 2-Propyl-4-thiazolecarboxaldehyde is unique due to the presence of the propyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins.
Properties
CAS No. |
933721-20-1 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-propyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7-8-6(4-9)5-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
OYNMOBCHQRDBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



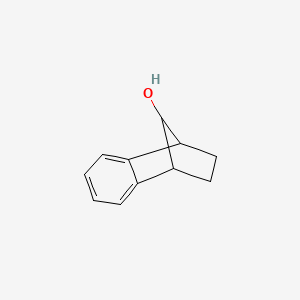

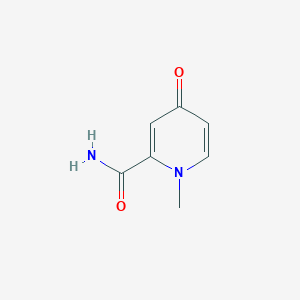
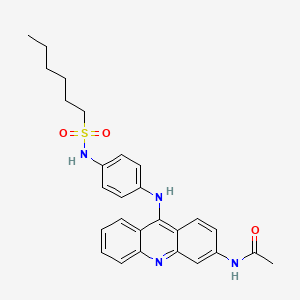
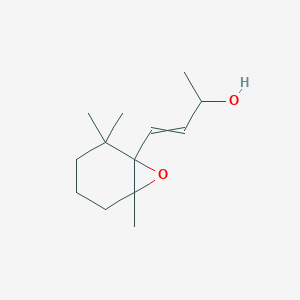
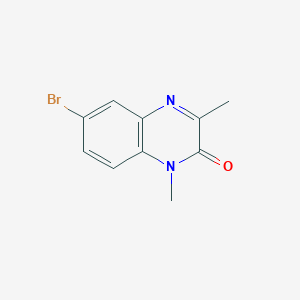
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
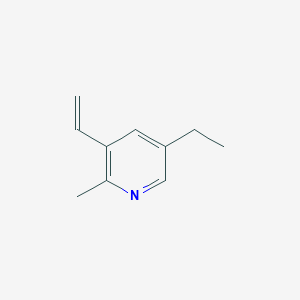
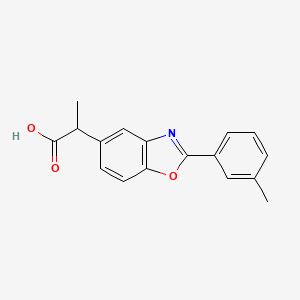
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
